molecular formula C17H28N4O2S B6099943 N,N-dimethyl-3-(4-phenylpiperazin-1-yl)piperidine-1-sulfonamide

N,N-dimethyl-3-(4-phenylpiperazin-1-yl)piperidine-1-sulfonamide

Cat. No.: B6099943
M. Wt: 352.5 g/mol
InChI Key: WQOQQOQKVKPDFJ-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-(4-phenylpiperazin-1-yl)piperidine-1-sulfonamide is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-(4-phenylpiperazin-1-yl)piperidine-1-sulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the phenylpiperazine moiety, and finally, the sulfonamide group. Common reagents used in these reactions include piperidine, phenylpiperazine, and sulfonyl chlorides. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-(4-phenylpiperazin-1-yl)piperidine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

N,N-dimethyl-3-(4-phenylpiperazin-1-yl)piperidine-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies related to enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs for neurological disorders.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-(4-phenylpiperazin-1-yl)piperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine
  • 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives

Uniqueness

N,N-dimethyl-3-(4-phenylpiperazin-1-yl)piperidine-1-sulfonamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of the piperidine ring, phenylpiperazine moiety, and sulfonamide group allows it to interact with a wide range of molecular targets, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

N,N-dimethyl-3-(4-phenylpiperazin-1-yl)piperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O2S/c1-18(2)24(22,23)21-10-6-9-17(15-21)20-13-11-19(12-14-20)16-7-4-3-5-8-16/h3-5,7-8,17H,6,9-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOQQOQKVKPDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCCC(C1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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